molecular formula C11H23NO2 B13301916 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol

Katalognummer: B13301916
Molekulargewicht: 201.31 g/mol
InChI-Schlüssel: JWZOQHMAYFSJTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol is a chemical compound with the molecular formula C11H23NO2. It is known for its unique structure, which includes a dimethyloxan ring and an amino alcohol group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol typically involves the reaction of 2,6-dimethyloxan-4-amine with butan-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can produce large quantities of the compound efficiently and with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2,6-Dimethyloxan-4-yl)amino]ethan-1-ol
  • 2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol

Uniqueness

Compared to similar compounds, 2-[(2,6-Dimethyloxan-4-yl)amino]butan-1-ol has a unique combination of structural features that confer specific chemical and biological properties. Its longer carbon chain may influence its solubility, reactivity, and interaction with biological targets.

Eigenschaften

Molekularformel

C11H23NO2

Molekulargewicht

201.31 g/mol

IUPAC-Name

2-[(2,6-dimethyloxan-4-yl)amino]butan-1-ol

InChI

InChI=1S/C11H23NO2/c1-4-10(7-13)12-11-5-8(2)14-9(3)6-11/h8-13H,4-7H2,1-3H3

InChI-Schlüssel

JWZOQHMAYFSJTC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CO)NC1CC(OC(C1)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.